![molecular formula C10H16 B1210023 alpha-Terpinene CAS No. 99-86-5](/img/structure/B1210023.png)
alpha-Terpinene
Overview
Description
Alpha-Terpinene is a type of terpinene and a monoterpene. It is a colorless liquid with a turpentine-like odor . It is found in cardamom and marjoram oils, among other natural sources . It is used in the perfume and flavoring industries, and it is mainly used to give a pleasant odor to industrial fluids .
Synthesis Analysis
Alpha-Terpinene is produced industrially by acid-catalyzed rearrangement of alpha-pinene . It can also be produced through chemical hydration using alpha-pinene or turpentine . There are also bioprocesses available for the microbial production of alpha-terpineol via biotransformation of monoterpenes .
Molecular Structure Analysis
The molecular formula of alpha-Terpinene is C10H16 . The IUPAC name is 4-Methyl-1-(1-methylethyl)-1,3-cyclohexadiene .
Chemical Reactions Analysis
Alpha-Terpinene can undergo a hydration reaction to produce terpineol . The reaction is acid-catalyzed and can be carried out using various acids . The highest yield of terpineol from alpha-pinene in this hydration reaction was 53.5 wt% using mixed phosphoric and acetic acid .
Physical And Chemical Properties Analysis
Alpha-Terpinene has a molar mass of 136.238 g/mol . It has a density of 0.8375 g/cm^3 . The boiling point is between 173.5-174.8 °C .
Scientific Research Applications
Food Technology
Alpha-Terpinene is utilized in food technology for its antibacterial properties . It has been shown to be effective against common foodborne pathogenic bacteria, such as Escherichia coli O157:H7 and Staphylococcus aureus, by disrupting cell membranes and impairing bacterial membrane functions .
Medicine
In the medical field, alpha-Terpinene exhibits a range of biological activities , including antioxidant, anticancer, anticonvulsant, antiulcer, antihypertensive, and anti-nociceptive effects . It’s also used to enhance skin penetration, making it valuable in topical medications.
Biotechnology
Biotechnological applications of alpha-Terpinene include its production via microbial biotransformation processes. These methods offer a sustainable alternative to chemical synthesis, with potential for large-scale production of enantiomerically pure forms of alpha-Terpinene .
Agriculture
Alpha-Terpinene’s antimicrobial properties are beneficial in agriculture, where it can be used to control bacterial growth in crops. Its ability to inhibit the growth of foodborne pathogens is particularly valuable in post-harvest crop protection .
Environmental Science
In environmental science, alpha-Terpinene is studied for its role in volatile organic emissions from green cleaning products. It’s important to understand its environmental impact, especially in terms of indoor air quality and the formation of secondary pollutants .
Industrial Processes
Alpha-Terpinene is involved in various industrial processes, such as the production of perfumes and aromatic compounds. Its lemon-like aroma makes it a preferred choice in the flavors and fragrances industry .
Cosmetics
In the cosmetics industry, alpha-Terpinene is valued for its antioxidant properties and its natural, healing properties for the skin. It’s used in makeup and other cosmetic products for its pleasant scent and skin benefits .
Pharmacology
Pharmacologically, alpha-Terpinene serves as an efflux pump inhibitor, enhancing the activity of antibiotics against resistant bacteria. This makes it a significant compound in the development of new antibacterial therapies .
Mechanism of Action
Target of Action
Alpha-Terpinene, a tertiary monoterpenoid alcohol, is widely used in the flavors and fragrances industry for its sensory properties . It has been found to have several biological properties such as antioxidant, anti-inflammatory, antiproliferative, antimicrobial, and analgesic effects . The primary targets of alpha-Terpinene are microbial cell membrane structures .
Mode of Action
Alpha-Terpinene disrupts the permeability barrier of microbial cell membrane structures, causing a loss of chemiosmotic control . This interaction with its targets leads to changes in the cell’s ability to control the movement of ions across its membrane, which can result in cell death .
Biochemical Pathways
Alpha-Terpinene affects several biochemical pathways. It has been found to form glycosidic bonds with carbohydrates and hydrogen bonds with PO2− and COO− . This interaction can lead to changes in the structure and function of these molecules, affecting various biochemical pathways. For example, alpha-Terpinene has been shown to increase antioxidant capacity and defense, potentially through its interaction with these molecules .
Pharmacokinetics
One study has shown that phenethyl alcohol, a major metabolite found in alpha-terpinene, is rapidly absorbed, with tmax occurring within 1 hour after oral administration . More research is needed to fully understand the ADME properties of alpha-Terpinene and their impact on its bioavailability.
Result of Action
The action of alpha-Terpinene results in several molecular and cellular effects. For example, it has been shown to have analgesic activity, reducing pain without apparent interference with motor ability . It also has antimicrobial properties, disrupting the cell wall and damaging plasma membranes . Furthermore, it has been found to impair electron transport in the cytoplasmic membrane, inducing reactive oxygen species accumulation .
Action Environment
The action of alpha-Terpinene can be influenced by various environmental factors. For instance, its stability can be affected by temperature . Most of the compounds in alpha-Terpinene have been found to be stable at refrigerator temperature . .
Safety and Hazards
Alpha-Terpinene is flammable and harmful if swallowed . It may cause an allergic skin reaction and serious eye irritation . It is also suspected of damaging fertility or the unborn child . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and keeping away from sources of ignition .
Future Directions
Alpha-Terpinene has been evaluated in other application fields such as medical, due to its biological properties like antioxidant, anti-inflammatory, antiproliferative, antimicrobial, and analgesic effects . Therefore, it is believed that the applications of alpha-terpineol may transcend the flavors and fragrances industry in the future .
properties
IUPAC Name |
1-methyl-4-propan-2-ylcyclohexa-1,3-diene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,6,8H,5,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQGMYUVUMAZJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(CC1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041237 | |
Record name | alpha-Terpinene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [Sigma-Aldrich MSDS], Solid, Colourless oily liquid; refreshing, lemony-citrus aroma | |
Record name | 1,3-Cyclohexadiene, 1-methyl-4-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | alpha-Terpinene | |
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Record name | alpha-Terpinene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036995 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | p-Mentha-1,3-diene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1338/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
173.00 to 175.00 °C. @ 760.00 mm Hg | |
Record name | alpha-Terpinene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036995 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Insoluble in water; soluble in most fixed oils, Soluble (in ethanol) | |
Record name | p-Mentha-1,3-diene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1338/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.833-0.838 | |
Record name | p-Mentha-1,3-diene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1338/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
alpha-Terpinene | |
CAS RN |
99-86-5 | |
Record name | α-Terpinene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | alpha-Terpinene | |
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Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Cyclohexadiene, 1-methyl-4-(1-methylethyl)- | |
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Record name | alpha-Terpinene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-mentha-1,3-diene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.541 | |
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Record name | .ALPHA.-TERPINENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I24X278AP1 | |
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Record name | alpha-Terpinene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036995 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
Record name | alpha-Terpinene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036995 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
Q & A
A: α-Terpinene appears to affect genes involved in ergosterol biosynthesis and sterol uptake in Saccharomyces cerevisiae, similar to some antifungal drugs. [] It also influences genes related to lipid metabolism, cell wall structure, detoxification, and cellular transport. []
A: Yes, α-terpinene, a major constituent of the essential oil from Magnolia sieboldii flowers, effectively inhibited NO and PGE2 production in lipopolysaccharide-stimulated rat peritoneal macrophages. []
ANone: α-Terpinene has the molecular formula C10H16 and a molecular weight of 136.23 g/mol.
A: α-Terpinene can be characterized by techniques like FTIR spectroscopy, GC-MS, and 13C-NMR. Specifically, FTIR studies in low-temperature matrices helped identify three conformers of α-terpinene: Trans (T), Gauche+ (G+), and Gauche- (G-). [] GC-MS is commonly employed to analyze the composition of essential oils containing α-terpinene. [, , , , , , ] 13C-NMR, in conjunction with GC, helps accurately quantify α-terpinene in complex mixtures where thermal isomerization might occur during GC analysis. []
A: Studies on oregano (Origanum vulgare) essential oil demonstrate that distillation time significantly influences both yield and the relative proportions of α-terpinene and other constituents. [] Generally, shorter distillation times yielded higher concentrations of low-boiling compounds like α-terpinene. []
A: Yes, in Juniperus scopulorum (Rocky Mountain juniper), the concentration of α-terpinene and other constituents varied depending on whether the essential oil was derived from male or female trees. [, ]
ANone: This question cannot be answered from the provided abstracts as none directly discuss any catalytic properties or applications of α-terpinene.
A: Yes, DFT calculations were employed to investigate the conformational space of α-terpinene and predict the relative energies of its different conformers (T, G+, and G-). []
A: Research indicates that conjugated dienes, particularly those within or connected to a six-membered ring, can be metabolized into reactive epoxides, increasing their likelihood of triggering contact allergies. []
ANone: This question cannot be answered from the provided abstracts as none directly discuss the formulation of α-terpinene or strategies to enhance its stability, solubility, or bioavailability.
ANone: This question cannot be answered from the provided abstracts as none directly address SHE regulations or compliance issues related to α-terpinene.
A: Yes, α-terpinene demonstrated potent repellent activity against Culex pipiens pallens mosquitoes, with a protection rate of 97% at a concentration of 0.05%. [] Furthermore, a 2% α-terpinene spray solution exhibited stronger repellency than DEET. []
ANone: This question cannot be answered from the provided abstracts as none directly address resistance mechanisms or cross-resistance related to α-terpinene.
A: The Salmonella/microsome assay, using TA100, TA98, TA97a, and TA1535 tester strains, showed no mutagenic activity for α-terpinene. []
ANone: This question cannot be answered from the provided abstracts as none directly address drug delivery systems or targeting strategies for α-terpinene.
ANone: This question cannot be answered from the provided abstracts as none directly address the use of biomarkers related to α-terpinene treatment or its effects.
A: Gas chromatography, often coupled with mass spectrometry (GC-MS), is frequently used to both separate and identify α-terpinene in essential oils and other complex mixtures. [, , , , , , ] For accurate quantification, particularly when thermal isomerization is a concern, 13C-NMR analysis is employed in conjunction with GC. []
A: In vitro studies indicate that rumen microflora can degrade α-terpinene. [] The rate and extent of degradation are influenced by factors like the diet on which the rumen microorganisms were grown (starch vs. structural carbohydrates) and the redox potential of the culture. []
ANone: This question cannot be answered from the provided abstracts as none directly discuss the dissolution rate or solubility of α-terpinene in various media.
ANone: This question cannot be answered from the provided abstracts as none directly discuss the validation procedures for the analytical methods used to quantify α-terpinene.
ANone: This question cannot be answered from the provided abstracts as none directly address quality control and assurance measures for α-terpinene during development, manufacturing, or distribution.
ANone: This question cannot be answered from the provided abstracts as none directly discuss the immunogenicity or immunological responses associated with α-terpinene.
ANone: This question cannot be answered from the provided abstracts as none directly address drug-transporter interactions related to α-terpinene.
ANone: This question cannot be answered from the provided abstracts as none directly address the potential of α-terpinene to induce or inhibit drug-metabolizing enzymes.
ANone: This question cannot be answered from the provided abstracts as none directly address the biocompatibility or biodegradability of α-terpinene.
A: In a study on Culex pipiens pallens mosquitoes, a 2% α-terpinene spray demonstrated more effective repellency than DEET, a widely used synthetic repellent. []
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